REACTION_CXSMILES
|
C([B:3]([CH2:6][CH3:7])CC)C.[B]=O.[OH2:10]>>[CH2:6]([B:3]1[O:10][B:3]([CH2:6][CH3:7])[O:10][B:3]([CH2:6][CH3:7])[O:10]1)[CH3:7] |^1:7|
|
Name
|
B2O3
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)B(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[B]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser an electrically heated mantle, and a nitrogen bubbler
|
Type
|
TEMPERATURE
|
Details
|
to maintain an inert atmosphere
|
Type
|
TEMPERATURE
|
Details
|
for refluxing
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
CUSTOM
|
Details
|
the reflux condenser was changed for a distillation condenser
|
Type
|
DISTILLATION
|
Details
|
the liquid was distilled in two fractions
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)B1OB(OB(O1)CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 60 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |